2-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Overview
Description
2-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is likely that it interacts with its target protein and inhibits its function, similar to the related compound that inhibits alk5 .
Biochemical Pathways
If it acts similarly to the related compound that inhibits alk5 , it may affect the TGF-beta signaling pathway, which plays a crucial role in cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions.
Result of Action
If it acts similarly to the related compound that inhibits ALK5 , it may inhibit cell growth and differentiation, and promote apoptosis.
Biochemical Analysis
Biochemical Properties
2-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as ALK5 (transforming growth factor-beta receptor type 1 kinase), which is involved in cellular signaling pathways . The interaction between this compound and ALK5 results in the inhibition of autophosphorylation, thereby affecting downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of NIH3T3 cells, a fibroblast cell line, by targeting ALK5 . This inhibition leads to alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of ALK5, preventing its autophosphorylation and subsequent activation . This inhibition disrupts the downstream signaling cascade, leading to changes in gene expression and cellular responses. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. Its activity may decrease over time due to gradual degradation . Long-term exposure to this compound has been associated with sustained inhibition of cellular functions, including cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of the compound have been shown to effectively inhibit ALK5 activity without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage levels to achieve desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic processes can influence the overall efficacy and safety profile of this compound in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects on cellular processes . The distribution of this compound within tissues can also impact its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it allows the compound to interact with target biomolecules in the appropriate cellular context. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-bromo-3-(oxan-4-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-10-9(2-1-5-12-10)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAKUSAXAIUQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.